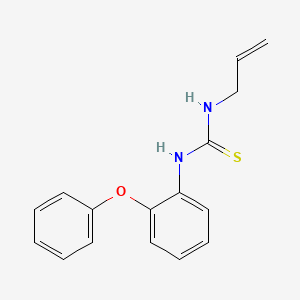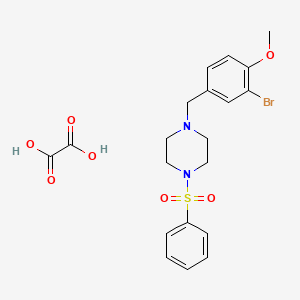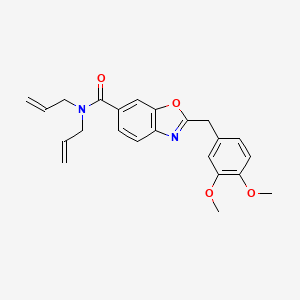![molecular formula C15H11ClN2O2S B5122371 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 5492-38-6](/img/structure/B5122371.png)
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 inhibits the activity of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione and the subsequent activation of downstream signaling pathways, leading to the suppression of cytokine production and T cell activation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IL-17, in vitro and in vivo. It also prevents the activation of T cells by inhibiting the phosphorylation of STAT proteins, which are downstream targets of 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione signaling. In addition, CP-690,550 has been shown to reduce the proliferation of T cells and the production of autoantibodies in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-690,550 is its specificity for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with several adverse effects, including an increased risk of infections, malignancies, and liver toxicity. These limitations need to be taken into consideration when designing experiments using CP-690,550.
Orientations Futures
1. Combination therapy: CP-690,550 has shown promising results in combination with other immunosuppressive agents, such as methotrexate and corticosteroids. Future studies could investigate the potential benefits of combination therapy in autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is specific for 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, but other JAKs, such as JAK1 and JAK2, are also involved in cytokine signaling. Future studies could investigate the potential benefits of targeting multiple JAKs in autoimmune diseases.
3. Novel delivery methods: CP-690,550 is currently administered orally, but alternative delivery methods, such as transdermal or subcutaneous administration, could improve its efficacy and reduce its adverse effects.
4. Clinical trials in other autoimmune diseases: CP-690,550 has been extensively studied in rheumatoid arthritis, but its efficacy in other autoimmune diseases, such as multiple sclerosis and lupus, remains to be investigated.
5. Mechanistic studies: Future studies could investigate the precise mechanisms of action of CP-690,550 in autoimmune diseases, including its effects on different immune cell populations and signaling pathways.
Méthodes De Synthèse
CP-690,550 is synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 5-(4-chlorophenyl)-3-phenyl-2-thioxo-4-thiazolidinone. This intermediate product is then reacted with chloroacetyl chloride and triethylamine to form 5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the production of pro-inflammatory cytokines and preventing the activation of T cells, which are key players in the pathogenesis of autoimmune diseases.
Propriétés
IUPAC Name |
5-(4-chloroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTLFMPTGMFIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385947 |
Source


|
| Record name | CBMicro_022619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
5492-38-6 |
Source


|
| Record name | CBMicro_022619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5122381.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5122398.png)